4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole
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Overview
Description
4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a phenylsulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the thiazole ring.
Sulfonylation: The final step involves the sulfonylation of the piperazine moiety using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its unique structure. The thiazole ring and the piperazine moiety are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Lacks the thiazole ring and sulfonyl group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)thiazole: Lacks the piperazine moiety, leading to different reactivity and applications.
4-(Phenylsulfonyl)piperazine: Lacks the thiazole ring and methoxyphenyl group, affecting its overall properties and uses.
Uniqueness
4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the combination of its thiazole ring, methoxyphenyl group, and phenylsulfonyl piperazine moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-27-18-9-7-17(8-10-18)20-16-28-21(22-20)15-23-11-13-24(14-12-23)29(25,26)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYKIXVLZZMQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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